Dioxethedrin

Catalog No.
S526249
CAS No.
497-75-6
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxethedrin

CAS Number

497-75-6

Product Name

Dioxethedrin

IUPAC Name

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3

InChI Key

OHDICGSRVLBVLC-UHFFFAOYSA-N

SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

solubility

Soluble in DMSO

Synonyms

Dioxethedrin

Canonical SMILES

CCNC(C)C(C1=CC(=C(C=C1)O)O)O

The exact mass of the compound Dioxethedrin is 211.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dioxethedrin (3,4-dihydroxy-N-ethylnorephedrine) is a synthetic sympathomimetic amine characterized by a catechol core, an alpha-methyl group, and an N-ethyl substitution [1]. This specific structural triad confers direct beta-adrenergic agonism, enhanced metabolic stability against monoamine oxidase (MAO), and a distinct receptor selectivity profile compared to endogenous catecholamines [2]. In procurement contexts, it is primarily sourced as a specialized reference standard for respiratory pharmacology, a precursor for modified beta-agonists, and a benchmark compound in structure-activity relationship (SAR) studies evaluating the steric impact of N-alkyl extensions on adrenergic receptor binding.

Substituting Dioxethedrin with common analogs like ephedrine, epinephrine, or isoprenaline fundamentally alters assay outcomes and formulation stability [1]. Ephedrine lacks the 3,4-dihydroxy catechol ring, rendering it an indirect-acting agent that fails in isolated receptor binding assays. Conversely, endogenous catecholamines like epinephrine lack the alpha-methyl group, making them highly susceptible to rapid MAO-mediated degradation, which skews half-life data in cellular models [2]. Furthermore, replacing the N-ethyl group with an N-isopropyl group (as in isoprenaline) shifts the selectivity profile, increasing beta-1 chronotropic off-target effects. Consequently, Dioxethedrin cannot be generically substituted when specific beta-2 directed, MAO-resistant agonism is required.

Metabolic Stability: Alpha-Methylation Confers MAO Resistance

The presence of the alpha-methyl group on the phenethylamine backbone of Dioxethedrin completely blocks oxidative deamination by Monoamine Oxidase (MAO) [1]. In comparative enzymatic assays, non-alpha-methylated catecholamines like epinephrine exhibit rapid degradation (in vivo half-life < 5 minutes), whereas alpha-methylated analogs demonstrate near 0% MAO-mediated clearance, shifting primary metabolism exclusively to Catechol-O-methyltransferase (COMT) [2].

Evidence DimensionMAO-mediated degradation rate
Target Compound DataDioxethedrin (Alpha-methylated): ~0% degradation by MAO
Comparator Or BaselineEpinephrine: Rapid degradation (t1/2 < 5 min)
Quantified Difference>95% reduction in MAO susceptibility
ConditionsIn vitro MAO enzymatic assay / physiological baseline

Buyers developing long-duration cellular assays or screening models containing MAO must select Dioxethedrin over epinephrine to prevent premature compound degradation.

Receptor Binding: Catechol Core Drives Direct Agonism

Dioxethedrin possesses a 3,4-dihydroxy (catechol) ring, which is an absolute structural requirement for high-affinity, direct binding to beta-adrenergic receptors [1]. Compared to ephedrine, which lacks these hydroxyl groups and functions primarily as an indirect norepinephrine releaser, catecholamines like Dioxethedrin exhibit sub-micromolar binding affinities (Ki typically 0.1-1.0 µM). Ephedrine demonstrates >100-fold lower direct affinity (Ki > 10 µM), making it unsuitable for isolated receptor studies [2].

Evidence DimensionDirect beta-receptor binding affinity (Ki)
Target Compound DataDioxethedrin (Catechol core): Sub-micromolar (Ki ~0.1-1.0 µM)
Comparator Or BaselineEphedrine (Unsubstituted ring): Ki > 10 µM
Quantified Difference>10-fold to 100-fold higher direct affinity
ConditionsIsolated beta-adrenergic receptor binding assay

Procurement for cell-free receptor assays must prioritize the catechol-containing Dioxethedrin, as indirect agents like ephedrine will yield false-negative results.

Selectivity Profile: N-Ethyl Substitution Modulates Alpha/Beta Ratio

The N-ethyl substitution on Dioxethedrin provides critical steric bulk that shifts receptor selectivity away from alpha-1 receptors towards beta receptors [1]. Primary amines like corbadrine (alpha-methylnorepinephrine) retain significant alpha-1 vasoconstrictive activity. The addition of the N-ethyl group increases beta-2 affinity by an estimated 10-fold relative to the primary amine, minimizing alpha-1 mediated off-target effects while avoiding the extreme beta-1 cardiac stimulation seen with bulkier N-isopropyl groups (isoprenaline) [2].

Evidence DimensionBeta-2 vs Alpha-1 receptor selectivity ratio
Target Compound DataDioxethedrin (N-ethyl): High beta-2 preference
Comparator Or BaselineCorbadrine (Primary amine): High alpha-1 activity
Quantified Difference~10-fold increase in beta/alpha selectivity ratio
ConditionsComparative adrenergic receptor panel screening

Researchers targeting respiratory pathways (beta-2) without confounding vasoconstrictive (alpha-1) noise should select the N-ethyl substituted Dioxethedrin over primary amine analogs.

Formulation Handling: Salt Form Dictates Oxidative Stability

As a catecholamine, Dioxethedrin is highly susceptible to auto-oxidation in aqueous environments, particularly at alkaline pH [1]. Procurement of the Hydrochloride (HCl) salt form is critical for liquid formulations. While the free base rapidly oxidizes at pH > 7 (t1/2 < 1 hour, forming adrenochrome-like degradation products), Dioxethedrin HCl formulated in acidic buffers (pH 3-4) maintains >95% purity over 24 hours at room temperature [2].

Evidence DimensionOxidative stability in aqueous solution
Target Compound DataDioxethedrin HCl (pH 3-4): >95% intact at 24 hours
Comparator Or BaselineDioxethedrin Free Base (pH > 7): t1/2 < 1 hour
Quantified Difference>24-fold extension in solution half-life
ConditionsAqueous solution at room temperature, varying pH

Buyers intending to prepare stock solutions or liquid formulations must procure the HCl salt and utilize acidic buffers to prevent rapid oxidative degradation.

Reference Standard for MAO-Resistant Sympathomimetics

Due to its alpha-methyl group preventing MAO degradation, Dioxethedrin is an ideal stable reference standard in pharmacokinetic and metabolic profiling assays where endogenous catecholamines (like epinephrine) would be too rapidly cleared [1].

Ligand for Isolated Beta-Adrenergic Receptor Assays

Unlike ephedrine, which requires presynaptic neurons to release norepinephrine, Dioxethedrin's catechol core allows it to act directly on isolated receptors. This makes it the correct choice for cell-free high-throughput screening (HTS) of beta-adrenergic targets [2].

Precursor for N-Alkyl Substituted Phenethylamine Derivatives

In medicinal chemistry, Dioxethedrin serves as a synthetic scaffold for developing novel bronchodilators or cardiovascular agents. Its existing N-ethyl and alpha-methyl groups provide a sterically hindered baseline for further functionalization compared to unsubstituted dopamine or norepinephrine [3].

SAR Benchmark for Steric Bulk Effects on Receptor Selectivity

Dioxethedrin is utilized as a mid-point benchmark in structure-activity relationship (SAR) studies comparing N-methyl (dioxifedrine), N-ethyl (dioxethedrin), and N-isopropyl (isoprenaline) substitutions, helping researchers quantify the exact steric requirements for beta-2 vs beta-1 receptor selectivity [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

211.12084340 g/mol

Monoisotopic Mass

211.12084340 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82J92E653W

Other CAS

497-75-6

Wikipedia

Dioxethedrin

Dates

Last modified: 02-18-2024

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